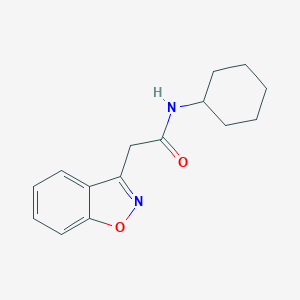![molecular formula C15H25BrN2O3S B226030 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been found to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential neuroprotective effects, including the ability to reduce oxidative stress and inflammation.
实验室实验的优点和局限性
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide research. One potential area of research is the development of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide-based therapeutics for cancer, inflammation, and neurological disorders. Another potential area of research is the investigation of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide as a potential tool for studying various signaling pathways and cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide is a chemical compound that has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide as a therapeutic agent.
合成方法
The synthesis of 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminopropylamine in the presence of a base, such as triethylamine or pyridine. The resulting product is then brominated using bromine in acetic acid to yield 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide.
科学研究应用
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
属性
产品名称 |
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
分子式 |
C15H25BrN2O3S |
分子量 |
393.3 g/mol |
IUPAC 名称 |
5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25BrN2O3S/c1-5-18(6-2)9-7-8-17-22(19,20)15-11-13(16)12(3)10-14(15)21-4/h10-11,17H,5-9H2,1-4H3 |
InChI 键 |
GRGYQUTZKVNLTD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
规范 SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)




![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)





